molecular formula C10H11FN2O3 B7858864 4-Fluoro-N-isopropyl-3-nitrobenzamide

4-Fluoro-N-isopropyl-3-nitrobenzamide

Cat. No.: B7858864
M. Wt: 226.20 g/mol
InChI Key: BQMLBLSKLSEZOY-UHFFFAOYSA-N
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Description

4-Fluoro-N-isopropyl-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom at the fourth position, a nitro group at the third position, and a propan-2-yl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-N-isopropyl-3-nitrobenzamide typically involves multiple steps:

    Nitration: The starting material, 4-fluorobenzene, undergoes nitration to introduce the nitro group at the third position, forming 4-fluoro-3-nitrobenzene.

    Amidation: The nitro compound is then subjected to amidation with isopropylamine to form the desired benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-N-isopropyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products

    Reduction: The major product of the reduction reaction is 4-amino-3-nitro-N-propan-2-ylbenzamide.

    Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.

Scientific Research Applications

4-Fluoro-N-isopropyl-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: It may serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of 4-Fluoro-N-isopropyl-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and fluorine groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-3-nitrobenzamide: Lacks the propan-2-yl group, which may affect its chemical reactivity and biological activity.

    4-fluoro-3-nitro-N-methylbenzamide: Contains a methyl group instead of a propan-2-yl group, leading to differences in steric and electronic properties.

Uniqueness

4-Fluoro-N-isopropyl-3-nitrobenzamide is unique due to the combination of the fluorine, nitro, and propan-2-yl groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-fluoro-3-nitro-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O3/c1-6(2)12-10(14)7-3-4-8(11)9(5-7)13(15)16/h3-6H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMLBLSKLSEZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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